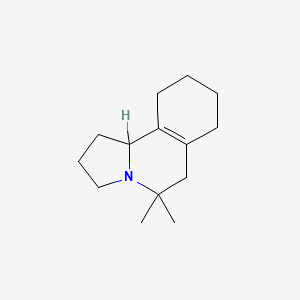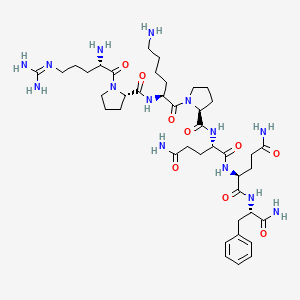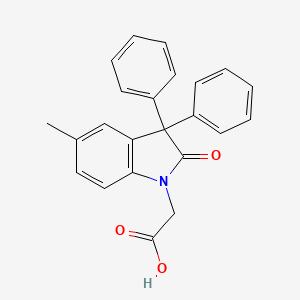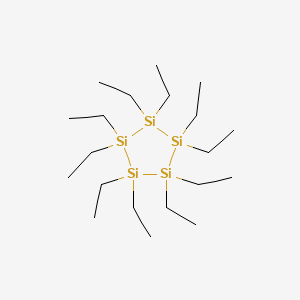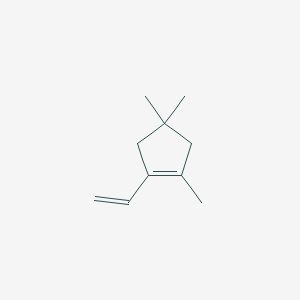
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-: is a heterocyclic compound that belongs to the class of pyridotriazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the oxopropyl group through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-: can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydro form to the corresponding oxidized form.
Reduction: Reduction of the oxopropyl group to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a pyridotriazine with a ketone group, while reduction may yield an alcohol derivative.
科学研究应用
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-:
Medicinal Chemistry: As a scaffold for the development of new drugs targeting specific biological pathways.
Biology: As a probe for studying enzyme activities or cellular processes.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
相似化合物的比较
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)-: can be compared with other similar compounds such as:
Pyrido(3,4-e)-1,2,4-triazine derivatives: Compounds with different substituents on the triazine ring.
Other heterocyclic compounds: Such as pyrimidines or quinolines, which may have similar biological activities but different structural features.
The uniqueness of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-3-methyl-1-(1-oxopropyl)- lies in its specific substitution pattern and the resulting biological activities and applications.
属性
CAS 编号 |
76603-20-8 |
|---|---|
分子式 |
C10H12N4O |
分子量 |
204.23 g/mol |
IUPAC 名称 |
1-(3-methyl-2H-pyrido[3,4-e][1,2,4]triazin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H12N4O/c1-3-10(15)14-9-4-5-11-6-8(9)12-7(2)13-14/h4-6H,3H2,1-2H3,(H,12,13) |
InChI 键 |
AVOYYLUKESDVLC-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1C2=C(C=NC=C2)N=C(N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)

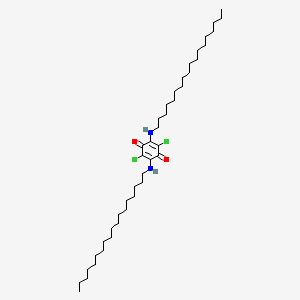
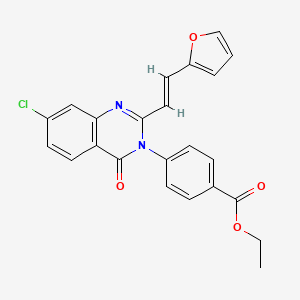
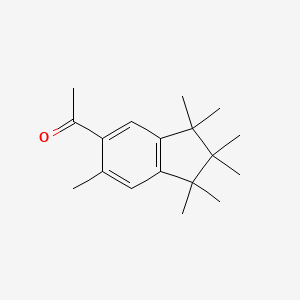
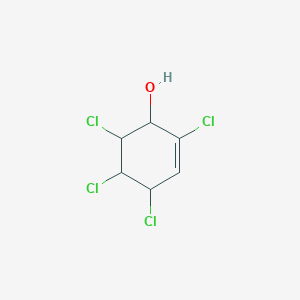
methanone](/img/structure/B14454769.png)

![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)
